

A Comprehensive Technical Guide to 4-Methylsyringol (2,6-dimethoxy-4-methylphenol)

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Compound of Interest

Compound Name: 4-Methylsyringol

Cat. No.: B1584894

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Introduction

4-Methylsyringol, systematically known as 2,6-dimethoxy-4-methylphenol, is a phenolic compound of significant interest in various scientific fields, including pharmacology, food chemistry, and materials science. Its antioxidant and anti-inflammatory properties, attributed to its methoxyphenol structure, make it a compelling candidate for investigation in drug discovery and development. This technical guide provides a comprehensive overview of **4-Methylsyringol**, including its chemical synonyms, physicochemical properties, synthesis protocols, and biological activities, with a focus on its potential therapeutic applications.

Chemical Identity and Synonyms

Accurate identification of a chemical compound is crucial for research and development. **4-Methylsyringol** is known by a variety of synonyms and chemical identifiers.

Identifier Type	Identifier
IUPAC Name	2,6-dimethoxy-4-methylphenol[1]
CAS Registry Number	6638-05-7[2]
Molecular Formula	C ₉ H ₁₂ O ₃ [3]
Molecular Weight	168.19 g/mol [2]
InChI Key	ZFBNNSOJNZBLLS-UHFFFAOYSA-N[1]
SMILES	CC1=CC(=C(C(=C1)OC)O)OC
Common Synonyms	4-Methylsyringol[2]
2,6-Dimethoxy-p-cresol[4]	
3,5-Dimethoxy-4-hydroxytoluene[2]	
Syringol, 4-methyl-[1]	
Phenol, 2,6-dimethoxy-4-methyl-[1]	
p-Cresol, 2,6-dimethoxy-	
4-Hydroxy-3,5-dimethoxytoluene	
1-Methyl-3,5-dimethoxy-4-hydroxybenzene	

Physicochemical Properties

Property	Value
Appearance	White to off-white solid[5]
Melting Point	37-42 °C[3]
Boiling Point	145-146 °C at 14 mmHg[3]
Solubility	Slightly soluble in water; soluble in methanol and diethyl ether.[6]

Synthesis Protocols

Several synthetic routes for 2,6-dimethoxy-4-methylphenol have been reported. Below are detailed protocols for two common methods.

Synthesis via Formylation and Reduction of 2,6-dimethoxyphenol

This two-step synthesis involves the formylation of 2,6-dimethoxyphenol followed by a reduction of the resulting aldehyde.

Step 1: Synthesis of 2,6-dimethoxy-4-(hydroxymethyl)phenol

- Materials: 2,6-dimethoxyphenol (310 g), 38 wt% formalin (300 g), 10 wt% aqueous sodium hydroxide (810 g), Sulfuric acid.
- Procedure:
 - In a suitable reaction vessel, combine 2,6-dimethoxyphenol, formalin, and aqueous sodium hydroxide.
 - Stir the reaction mixture at 25°C for 60 hours.
 - After the reaction is complete, neutralize the mixture with sulfuric acid.
 - The product, 2,6-dimethoxy-4-(hydroxymethyl)phenol, can be isolated and purified by standard methods. The reported yield is approximately 80 g (22 mol%).^[7]

Step 2: Synthesis of 2,6-dimethoxy-4-methylphenol

- Materials: 2,6-dimethoxy-4-(hydroxymethyl)phenol (25 g), Methanol (320 ml), Platinum-alumina catalyst (0.375 wt%), Hydrogen gas.
- Procedure:
 - In a high-pressure reactor, dissolve the 2,6-dimethoxy-4-(hydroxymethyl)phenol in methanol.
 - Add the platinum-alumina catalyst.

- Pressurize the reactor with hydrogen gas to 199 kg/cm²-G.
- Heat the reaction to 200°C and maintain for 4 hours with stirring.
- After cooling and depressurizing, the product, 2,6-dimethoxy-4-methylphenol, can be isolated. The reported yield is approximately 15 g.[7]

One-Pot Synthesis from a Monohaloarene

This method provides a more direct route to 2,6-dimethoxy-4-methylphenol.

- Materials: A suitable monohaloarene (10.0 mmol), Sodium methoxide (MeONa, 1.08 g, 20.0 mmol), Methanol (MeOH, 10 mL), Copper(I) chloride (CuCl, 40 mg, 0.40 mmol), Methyl formate (HCOOMe, 0.25 mL), Diethyl ether, Dilute hydrochloric acid (1.6 M), Anhydrous sodium sulfate (Na₂SO₄).
- Procedure:
 - Charge a 25 mL Teflon-lined autoclave with MeONa, MeOH, CuCl, HCOOMe, and the monohaloarene.
 - Heat the autoclave to 115°C and stir for 2 hours.
 - Cool the reactor to room temperature and stir in the open for 30 minutes.
 - Concentrate the mixture to recover the methanol.
 - To the residue, add diethyl ether (15 mL) and dilute hydrochloric acid (15 mL).
 - Separate the layers and extract the aqueous phase with diethyl ether (3 x 15 mL).
 - Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.
 - Purify the residue by column chromatography on silica gel (petroleum ether:ethyl acetate 15:1) to obtain 2,6-dimethoxy-4-methylphenol. A reported yield for a similar reaction is 98%.[8]

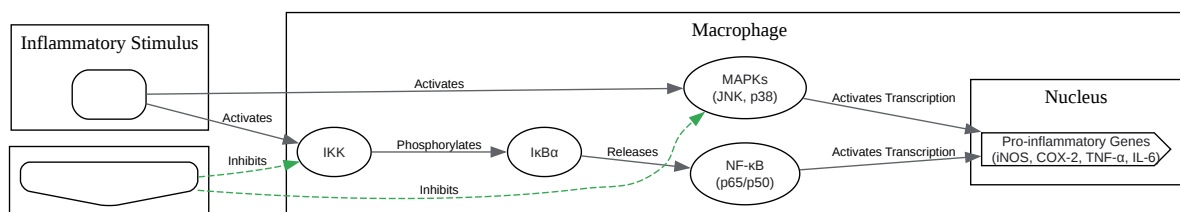
Biological Activities and Potential Signaling Pathways

Phenolic compounds, including **4-Methylsyningol**, are known for their antioxidant and anti-inflammatory properties. While direct studies on **4-Methylsyningol** are emerging, research on structurally similar compounds provides strong evidence for its potential mechanisms of action.

Anti-inflammatory Activity

The anti-inflammatory effects of phenolic compounds are often mediated through the inhibition of key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

- **NF-κB Pathway:** In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it binds to the DNA and promotes the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines like TNF-α and IL-6.^{[9][10][11]} **4-Methylsyningol** is hypothesized to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.
- **MAPK Pathway:** The MAPK family, including ERK, JNK, and p38, is another crucial signaling cascade in inflammation. Upon activation by inflammatory signals, these kinases can activate transcription factors like AP-1, which also contributes to the expression of pro-inflammatory genes.^{[9][10]} It is plausible that **4-Methylsyningol** could modulate the phosphorylation and activation of these MAPKs.

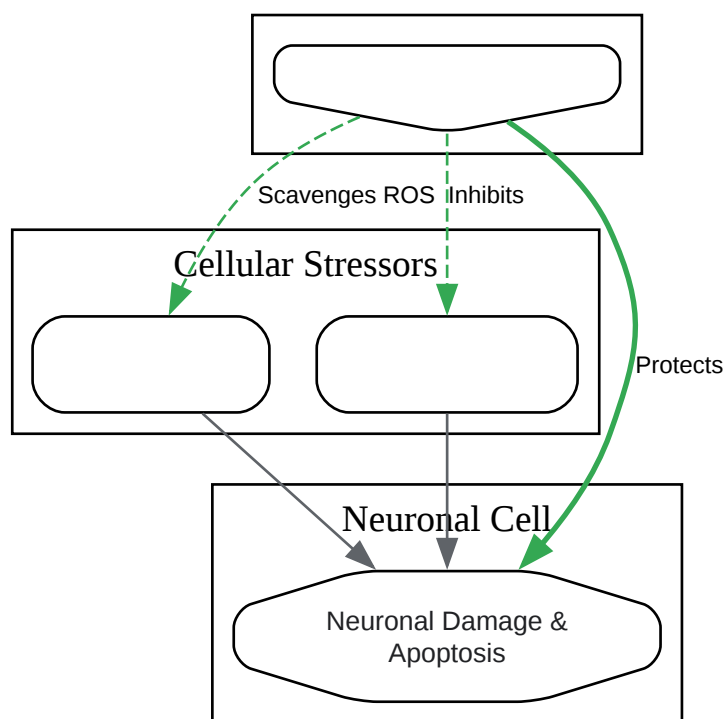


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Caption: Proposed anti-inflammatory signaling pathway of **4-Methylsyringol**.

Neuroprotective Effects

Oxidative stress and neuroinflammation are key contributors to the pathogenesis of neurodegenerative diseases.[12][13][14][15][16] The antioxidant properties of **4-Methylsyringol** suggest it may have a neuroprotective role by scavenging reactive oxygen species (ROS) and reducing oxidative damage to neuronal cells. By mitigating inflammation through the pathways described above, it could also protect neurons from inflammatory damage. The ability of similar phenolic compounds to cross the blood-brain barrier further supports their potential as neuroprotective agents.[17]



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Caption: Proposed neuroprotective mechanism of **4-Methylsyringol**.

Experimental Protocols

In Vitro Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

- Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
- Protocol:
 - Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
 - Prepare various concentrations of **4-Methylsyringol** in a suitable solvent (e.g., methanol or ethanol).

- In a 96-well plate or cuvettes, add a specific volume of the **4-Methylsyningol** solutions.
- Add the DPPH solution to each well/cuvette and mix.
- Incubate the mixture in the dark at room temperature for 30 minutes.[\[18\]](#)[\[19\]](#)
- Measure the absorbance at 517 nm using a spectrophotometer.
- Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

- Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases.
- Protocol:
 - Prepare the ABTS radical cation by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
 - Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
 - Prepare various concentrations of **4-Methylsyningol**.
 - Add the **4-Methylsyningol** solutions to the diluted ABTS•+ solution.
 - After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[\[19\]](#)
 - Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) or IC₅₀ value.

In Vitro Anti-inflammatory Activity Assay in Macrophages

- Cell Culture: RAW 264.7 murine macrophage cells are commonly used.[\[20\]](#)
- Protocol:
 - Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
 - Pre-treat the cells with various concentrations of **4-Methylsyningol** for a specific duration (e.g., 1-2 hours).
 - Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a set time (e.g., 24 hours) to induce an inflammatory response.
 - Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the cell culture supernatant using the Griess reagent. A decrease in nitrite levels indicates inhibition of iNOS activity.
 - Cytokine Measurement (TNF-α, IL-6): Quantify the levels of pro-inflammatory cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
 - Gene Expression Analysis (iNOS, COX-2): Isolate total RNA from the cells, perform reverse transcription to cDNA, and then use quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of iNOS and COX-2.
 - Western Blot Analysis: Analyze the protein expression of iNOS, COX-2, and the phosphorylation status of key signaling proteins like IκBα, p65 (NF-κB), and MAPKs (p38, JNK) in cell lysates.

Conclusion

4-Methylsyningol (2,6-dimethoxy-4-methylphenol) is a promising phenolic compound with significant potential for applications in drug development, particularly in the areas of anti-inflammatory and neuroprotective therapies. Its well-defined chemical structure, established synthesis routes, and strong theoretical basis for its biological activities make it an attractive molecule for further investigation. The experimental protocols provided in this guide offer a starting point for researchers to explore its therapeutic potential. Future research should focus on elucidating the precise molecular targets and signaling pathways of **4-Methylsyningol** and evaluating its efficacy and safety in preclinical and clinical studies.

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